molecular formula C12H16N2O3 B15125662 Ethyl 5-Hydroxyimino-5-(3-pyridyl)-pentanoate

Ethyl 5-Hydroxyimino-5-(3-pyridyl)-pentanoate

Cat. No.: B15125662
M. Wt: 236.27 g/mol
InChI Key: GJLCWKBYOATURA-SDNWHVSQSA-N
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Description

Ethyl 5-Hydroxyimino-5-(3-pyridyl)-pentanoate is a chemical compound with the molecular formula C12H16N2O3 and a molecular weight of 236.27 g/mol . . This compound is characterized by the presence of a hydroxyimino group and a pyridyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-Hydroxyimino-5-(3-pyridyl)-pentanoate can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl 5-oxo-5-(3-pyridyl)-pentanoate with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically takes place in an organic solvent like ethanol or dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-Hydroxyimino-5-(3-pyridyl)-pentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-Hydroxyimino-5-(3-pyridyl)-pentanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-Hydroxyimino-5-(3-pyridyl)-pentanoate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The pyridyl group can participate in π-π interactions with aromatic residues in proteins, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-Oxo-5-(3-pyridyl)-pentanoate: A precursor in the synthesis of Ethyl 5-Hydroxyimino-5-(3-pyridyl)-pentanoate.

    Ethyl 5-Amino-5-(3-pyridyl)-pentanoate: A reduction product of this compound.

Uniqueness

This compound is unique due to its hydroxyimino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Biological Activity

Ethyl 5-Hydroxyimino-5-(3-pyridyl)-pentanoate is a compound of significant interest in pharmacological research due to its unique structural characteristics and potential biological activities. This article provides an in-depth examination of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H16N2O3C_{13}H_{16}N_2O_3 and a molecular weight of approximately 248.28 g/mol. The compound features a hydroxylamine functional group and a pyridine ring, which are critical for its biological interactions.

1. Antimicrobial Properties

Research indicates that compounds with similar structures exhibit notable antimicrobial activity. This compound has been hypothesized to possess such properties, potentially inhibiting the growth of various pathogenic microorganisms.

2. Anticancer Activity

Studies suggest that the compound may have anticancer properties, particularly through its ability to induce apoptosis in cancer cells. The presence of the pyridine ring is thought to enhance its interaction with cellular targets involved in cancer progression.

3. Enzyme Inhibition

The compound's structural components suggest potential interactions with various enzymes, particularly those involved in metabolic pathways. For instance, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Case Studies

  • Anticancer Study : A recent study investigated the effects of this compound on human colorectal adenocarcinoma cell lines. The results indicated a significant reduction in cell viability at concentrations above 50 µM, suggesting its potential as a therapeutic agent against colorectal cancer.
  • Antimicrobial Activity : In vitro assays demonstrated that the compound exhibited inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be approximately 32 µg/mL for both strains.

Data Tables

Biological Activity Effect Concentration (µM) Reference
AnticancerReduced cell viability>50
AntimicrobialInhibitory effect on S. aureus32
Enzyme inhibitionCDK inhibitionTBD

The biological activity of this compound can be attributed to several mechanisms:

  • Nucleophilic Attack : The hydroxylamine group can participate in nucleophilic reactions, potentially leading to the modification of critical biomolecules within cells.
  • Electrophilic Substitution : The pyridine ring may engage in electrophilic substitution reactions, affecting various signaling pathways associated with cell proliferation and survival.

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

ethyl (5E)-5-hydroxyimino-5-pyridin-3-ylpentanoate

InChI

InChI=1S/C12H16N2O3/c1-2-17-12(15)7-3-6-11(14-16)10-5-4-8-13-9-10/h4-5,8-9,16H,2-3,6-7H2,1H3/b14-11+

InChI Key

GJLCWKBYOATURA-SDNWHVSQSA-N

Isomeric SMILES

CCOC(=O)CCC/C(=N\O)/C1=CN=CC=C1

Canonical SMILES

CCOC(=O)CCCC(=NO)C1=CN=CC=C1

Origin of Product

United States

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